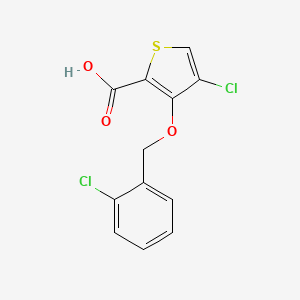![molecular formula C22H43NO4 B12073593 [(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)
[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic preparation of 2-hydroxyethyl oleate involves the esterification of oleic acid (9-octadecenoic acid) with ethylene glycol. The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is [(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate .
Industrial Production:: While there isn’t extensive information on large-scale industrial production, the laboratory synthesis can be scaled up for commercial purposes. Optimization of reaction conditions and purification steps would be necessary for industrial-scale production.
Chemical Reactions Analysis
2-hydroxyethyl oleate can undergo various chemical reactions:
Ester Hydrolysis: Under alkaline conditions, it can hydrolyze back to oleic acid and ethylene glycol.
Oxidation: It is susceptible to oxidation by atmospheric oxygen or other oxidizing agents.
Reduction: Reduction of the double bond in the oleic acid portion can yield saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions.
Common reagents and conditions depend on the specific reaction type. Major products include hydrolyzed oleic acid, reduced derivatives, and oxidized forms.
Scientific Research Applications
2-hydroxyethyl oleate finds applications in:
Cosmetics: As an emulsifier and skin-conditioning agent.
Pharmaceuticals: In drug delivery systems due to its amphiphilic nature.
Biomedical Research: Studied for its potential anti-inflammatory and antioxidant properties.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its amphiphilic nature suggests interactions with cell membranes, enzymes, and signaling pathways. Further studies are needed to elucidate specific molecular targets.
Comparison with Similar Compounds
2-hydroxyethyl oleate is unique due to its combination of a hydroxyl group and an ammonium cation. Similar compounds include other fatty acid esters, but few possess both functional groups simultaneously.
Properties
Molecular Formula |
C22H43NO4 |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium;acetate |
InChI |
InChI=1S/C20H39NO2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(17-18-22)20(21)23;1-2(3)4/h9-10,19,22H,2-8,11-18H2,1H3,(H2,21,23);1H3,(H,3,4)/b10-9-; |
InChI Key |
OXALCJALRZOQKS-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC(CCO)C(=O)[NH3+].CC(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(CCO)C(=O)[NH3+].CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)

![[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol](/img/structure/B12073547.png)



![2-[2-[2-Chloro-3-[2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;4-methylbenzenesulfonate](/img/structure/B12073563.png)

![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12073581.png)


![6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073596.png)
![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)
